molecular formula C17H17NO4 B1420621 (1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid CAS No. 1218360-33-8

(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

Cat. No. B1420621
M. Wt: 299.32 g/mol
InChI Key: YOQALDVKHNGWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, also known as (1,3-DPA) is a synthetic organic compound that is used in scientific research applications. It is a derivative of the naturally occurring isoindole-2-carboxylic acid and is synthesized from the condensation of isoindole-2-carboxaldehyde and ethyl acetoacetate. This compound has been studied for its biochemical and physiological effects, as well as for its use in laboratory experiments.

Scientific Research Applications

  • Anti-Inflammatory Applications : A study by Nikalje, Hirani, and Nawle (2015) synthesized a series of compounds including "(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid" derivatives. These compounds demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. They also conducted molecular docking studies to assess binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).

  • Antibacterial and Enzyme Inhibition Properties : Budak et al. (2017) synthesized novel pyrazolyl-thiazole derivatives containing the methanoisoindol-1,3-dion unit, which showed promising antibacterial activity. These compounds also effectively inhibited human carbonic anhydrase and acetylcholinesterase enzymes (Budak et al., 2017).

  • Synthesis of Hexahydroindoles : Research by Juma et al. (2009) focused on synthesizing various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, crucial intermediates for alkaloid synthesis, using acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids (Juma et al., 2009).

  • Applications in Anticancer Research : Kocyigit et al. (2019) synthesized 1,3,5-trisubstituted pyrazoline derivatives, including the compound of interest, which were evaluated for their antimicrobial and anticancer activities. These compounds also showed inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes (Kocyigit et al., 2019).

  • Electrochemical Sensor Applications : Cha et al. (2003) reported the use of a derivative of the compound for an electrochemical hybridization sensor. This involved a conducting polymer film incorporating the compound, which was used to detect oligonucleotides (Cha et al., 2003).

properties

IUPAC Name

2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-13(20)8-18-16(21)14-10-6-11(9-4-2-1-3-5-9)12(7-10)15(14)17(18)22/h1-5,10-12,14-15H,6-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQALDVKHNGWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2C(=O)N(C3=O)CC(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
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(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
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(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Reactant of Route 4
(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Reactant of Route 5
(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Reactant of Route 6
(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

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